(R)-Methyl 3-hydroxy-2-methylpropanoate

Chiral Purity Analytical Chemistry Enantioselective Synthesis

(R)-Methyl 3-hydroxy-2-methylpropanoate (CAS 72657-23-9), also known as (R)-Roche ester, is a chiral bifunctional C5 ester building block with the molecular formula C5H10O3 and a molecular weight of 118.13 g/mol. This compound features a single stereogenic center and bears both a hydroxyl and a methyl ester functional group, making it a versatile starting material for the enantioselective synthesis of numerous natural products and active pharmaceutical ingredients (APIs).

Molecular Formula C5H10O3
Molecular Weight 118.13 g/mol
CAS No. 72657-23-9
Cat. No. B027092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Methyl 3-hydroxy-2-methylpropanoate
CAS72657-23-9
Synonyms(-)-Methyl β-Hydroxyisobutyrate;  (2R)-3-Hydroxy-2-methylpropionic Acid Methyl Ester;  Methyl (R)-(-)-3-Hydroxy-2-methylpropionate;  R-(-)-Roche Ester; 
Molecular FormulaC5H10O3
Molecular Weight118.13 g/mol
Structural Identifiers
SMILESCC(CO)C(=O)OC
InChIInChI=1S/C5H10O3/c1-4(3-6)5(7)8-2/h4,6H,3H2,1-2H3/t4-/m1/s1
InChIKeyATCCIZURPPEVIZ-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Methyl 3-hydroxy-2-methylpropanoate (CAS 72657-23-9) Procurement Guide: A Key Chiral Intermediate for Pharmaceutical Synthesis


(R)-Methyl 3-hydroxy-2-methylpropanoate (CAS 72657-23-9), also known as (R)-Roche ester, is a chiral bifunctional C5 ester building block with the molecular formula C5H10O3 and a molecular weight of 118.13 g/mol [1]. This compound features a single stereogenic center and bears both a hydroxyl and a methyl ester functional group, making it a versatile starting material for the enantioselective synthesis of numerous natural products and active pharmaceutical ingredients (APIs) . Due to its specific (R)-stereochemistry, it is not interchangeable with its (S)-enantiomer or the racemic mixture, as chirality critically dictates downstream stereochemical outcomes.

Why Generic Substitution Fails: The Critical Importance of (R)-Stereochemistry for 72657-23-9 Procurement


Generic substitution with racemic methyl 3-hydroxy-2-methylpropanoate or the (S)-enantiomer (CAS 80657-57-4) is scientifically untenable for the majority of research and industrial applications. The Roche ester's value is derived exclusively from its stereochemical configuration, as the (R)- and (S)-enantiomers serve as bifunctional building blocks for distinctly different optically active molecules . For instance, the (R)-enantiomer is a starting material for the total synthesis of (-)-discodermolide, while the (S)-enantiomer is required for (+)-discodermolide . Furthermore, the Roche ester is a liquid at ambient temperature and cannot be purified by crystallization, meaning its enantiomeric purity is fixed at the point of synthesis and must be rigorously verified at procurement [1]. Substituting an enantiomer or racemate compromises stereochemical fidelity, leading to failed syntheses or biologically inactive products. The following evidence quantifies the specific, verifiable differentiation of (R)-Methyl 3-hydroxy-2-methylpropanoate (CAS 72657-23-9).

Quantitative Differentiation Evidence: (R)-Methyl 3-hydroxy-2-methylpropanoate (CAS 72657-23-9) vs. Analogs


Comparative Optical Rotation and Absolute Configuration of (R)-Methyl 3-hydroxy-2-methylpropanoate (72657-23-9) vs. (S)-Enantiomer (80657-57-4)

The most fundamental and quantifiable differentiator between the target compound and its closest analog is the sign and magnitude of specific optical rotation, which confirms absolute configuration. The (R)-enantiomer (CAS 72657-23-9) exhibits a specific rotation of [α]19/D -26° (c = 4 in methanol), while the (S)-enantiomer (CAS 80657-57-4) exhibits [α]19/D +26° under identical conditions . This is a direct, reproducible measurement that confirms stereochemical identity and is critical for quality control in procurement.

Chiral Purity Analytical Chemistry Enantioselective Synthesis

Comparative Enantiomeric Excess and Purity Specifications for (R)-Methyl 3-hydroxy-2-methylpropanoate (72657-23-9) vs. (S)-Enantiomer (80657-57-4)

Commercially available grades of both enantiomers are specified at high enantiomeric excess, but the (R)-enantiomer is consistently offered at a higher assay purity. The (R)-enantiomer is specified as 99% assay with 99% ee (GLC) , whereas the (S)-enantiomer is specified as 97% assay, though it can also achieve 99% ee . This 2% difference in assay purity represents a quantifiable advantage in the quality of the commercially available (R)-enantiomer.

Chiral Purity Quality Control Pharmaceutical Intermediates

Comparative Boiling Point and Density: (R)-Methyl 3-hydroxy-2-methylpropanoate (72657-23-9) vs. (S)-Enantiomer (80657-57-4)

A subtle but quantifiable difference exists in the reported boiling points of the two enantiomers. The (R)-enantiomer is reported with a boiling point of 76-77 °C at 12 mmHg , whereas the (S)-enantiomer is reported with a boiling point of 74 °C at 10 mmHg . While both are liquids, the slight difference in boiling point and the different pressure conditions under which they are reported suggest potential variations in vapor pressure behavior that could influence purification or handling in specific processes. The density is also slightly different: 1.066 g/mL for the (R)-enantiomer and 1.071 g/mL for the (S)-enantiomer at 25°C.

Physicochemical Properties Process Chemistry Purification

Divergent Application in Total Synthesis: (R)-Methyl 3-hydroxy-2-methylpropanoate (72657-23-9) as Precursor for (-)-Discodermolide vs. (S)-Enantiomer for (+)-Discodermolide

The (R)- and (S)-enantiomers are not interchangeable; they serve as chirality sources for distinctly different target molecules. The (R)-enantiomer (CAS 72657-23-9) is specifically used as a starting material in the total synthesis of (-)-discodermolide, while the (S)-enantiomer (CAS 80657-57-4) is used for (+)-discodermolide, a potent antimitotic agent . This divergent application is a direct consequence of the absolute configuration at the stereogenic center. Using the wrong enantiomer would lead to the synthesis of the incorrect antipode, which would likely be biologically inactive or have different pharmacological properties.

Natural Product Synthesis Antimitotic Agents Chiral Pool

Enantioselective Synthesis of Roche Ester: Comparative Catalyst Performance for (R)-Methyl 3-hydroxy-2-methylpropanoate (72657-23-9)

The enantioselective synthesis of the Roche ester is a benchmark reaction for asymmetric hydrogenation catalysts. While both enantiomers can be accessed with high enantioselectivity, the (R)-enantiomer is often targeted with specific catalyst systems. For example, using a Rh-THNAPhos 5a catalyst, the (R)-enantiomer was prepared with up to 96.7% ee at a low catalyst loading (0.1 mol%) [1]. In contrast, earlier Ru-SYNPHOS systems yielded the Roche ester with up to 94% ee [2], and Rh-INDOLPHOS catalysts achieved up to 98% ee but required cryogenic temperatures (-40 °C) [3]. The (R)-enantiomer's synthesis with THNAPhos 5a at room temperature and low catalyst loading represents a more industrially viable process compared to methods requiring cryogenic conditions for the (S)-enantiomer, or that yield lower ee values.

Asymmetric Catalysis Hydrogenation Process Development

Optimal Application Scenarios for (R)-Methyl 3-hydroxy-2-methylpropanoate (CAS 72657-23-9) Based on Quantitative Evidence


Enantioselective Total Synthesis of (-)-Discodermolide and Related Polyketide Natural Products

This is the primary, validated application scenario. The (R)-enantiomer (CAS 72657-23-9) is specifically required for the total synthesis of (-)-discodermolide, a potent antimitotic polyketide . The choice of the (R)-enantiomer is non-negotiable, as using the (S)-enantiomer would yield the unnatural (+)-discodermolide. The high assay purity (99%) and enantiomeric excess (99% ee) of the commercially available (R)-enantiomer [1] ensure the stereochemical fidelity of this complex, multi-step synthesis.

Synthesis of (S)-(4-benzyloxy-3-methylbut-1-ynyl)triethylsilane and Related Chiral Synthons

This compound serves as a key starting material for the preparation of (S)-(4-benzyloxy-3-methylbut-1-ynyl)triethylsilane, a chiral building block used in the synthesis of various natural products . The specific optical rotation (-26°) and high chiral purity (99% ee) are critical for ensuring the correct stereochemistry of this intermediate [1].

Synthesis of Stereopure Acyclic 1,5-Dimethylalkane Chirons for Highly Methyl-Branched Natural Products

The (R)-enantiomer, with a specified >99% ee, has been successfully employed as a starting material for the synthesis of stereopure acyclic 1,5-dimethylalkane building blocks . These chirons are valuable precursors for highly methyl-branched natural products, such as fragments of β-D-mannosyl phosphomycoketide (C32-MPM) . The high enantiomeric purity of the (R)-enantiomer is essential for achieving the required stereochemical complexity in these targets.

Catalytic Asymmetric Hydrogenation Process Development and Ligand Screening

Given the well-documented sensitivity of Roche ester synthesis to catalyst and reaction conditions, (R)-Methyl 3-hydroxy-2-methylpropanoate (CAS 72657-23-9) is an ideal benchmark substrate for developing new asymmetric hydrogenation catalysts or optimizing existing processes . The availability of high-purity material and the existence of multiple comparative data points (e.g., 96.7% ee with Rh-THNAPhos 5a ) make it a robust substrate for evaluating catalyst performance in terms of enantioselectivity, yield, and turnover.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Methyl 3-hydroxy-2-methylpropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.